2-(Difluoromethoxy)naphthalene-5-acetonitrile is an organic compound characterized by its unique structure, which includes a naphthalene ring substituted with a difluoromethoxy group and an acetonitrile moiety. Its molecular formula is , and it has a molecular weight of approximately 194.18 g/mol. The compound is notable for its moderate solubility in organic solvents and its potential applications in medicinal chemistry and material science .
Several synthetic routes have been proposed for the preparation of 2-(Difluoromethoxy)naphthalene-5-acetonitrile. Common methods include:
The compound's unique structure positions it for various applications:
Interaction studies are crucial for understanding how 2-(Difluoromethoxy)naphthalene-5-acetonitrile interacts with biological systems. Preliminary studies suggest that its difluoromethoxy group may enhance lipophilicity and membrane permeability, potentially affecting its bioavailability and efficacy as a pharmaceutical agent. Further research is needed to elucidate specific interactions with target proteins or receptors .
Several compounds share structural similarities with 2-(Difluoromethoxy)naphthalene-5-acetonitrile. Here are some notable examples:
| Compound Name | CAS Number | Similarity Score | Unique Features |
|---|---|---|---|
| 2-(4-(Trifluoromethoxy)phenyl)ethanol | 196811-90-2 | 0.87 | Contains trifluoromethoxy instead of difluoromethoxy |
| 2-(3-(Trifluoromethoxy)phenyl)ethanol | 642444-30-2 | 0.85 | Similar structure with different substitution pattern |
| 2-(4-(Trifluoromethoxy)phenyl)ethanamine | 170015-99-3 | 0.80 | Amino group introduces different reactivity |
| 4-(Difluoromethoxy)benzaldehyde | 73960-07-3 | 0.79 | Aldehyde functional group alters chemical behavior |
These compounds highlight the uniqueness of 2-(Difluoromethoxy)naphthalene-5-acetonitrile, particularly its specific difluoromethoxy substitution and naphthalene core, which may confer distinct properties and activities compared to its analogs .
Fluorination of the naphthalene core is a pivotal step in synthesizing 2-(difluoromethoxy)naphthalene-5-acetonitrile. Two primary strategies dominate this process: electrophilic fluorination and reagent-mediated selective fluorination.
Electrophilic fluorination employs agents such as fluoroxytrifluoromethane (CF₃OF) or bis(fluoroxy)difluoromethane (CF₂(OF)₂), which react with electron-rich aromatic systems to introduce fluorine atoms regioselectively. For instance, CF₃OF facilitates electrophilic substitution at positions ortho or para to existing electron-donating groups, leveraging its strong electrophilicity to achieve high yields (70–85%) under mild conditions.
In contrast, reagent-mediated fluorination uses specialized agents like 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (NFTh), which selectively fluorinates polycyclic aromatic hydrocarbons. NFTh’s regioselectivity arises from its ability to stabilize transition states through hydrogen bonding, favoring fluorination at the 1-position of naphthalene derivatives. This method achieves >90% selectivity for 1-fluoronaphthalene in acetonitrile, demonstrating superior control over positional isomerism compared to traditional electrophilic agents.
| Fluorination Method | Reagent | Solvent | Regioselectivity | Yield |
|---|---|---|---|---|
| Electrophilic Fluorination | CF₃OF | Dichloromethane | Para/Ortho | 70–85% |
| Reagent-Mediated Fluorination | NFTh | Acetonitrile | 1-Position | >90% |
The introduction of the acetonitrile group at the 5-position of the naphthalene core requires nucleophilic aromatic substitution (NAS), a process enabled by electron-deficient aromatic systems. Fluorine atoms and the difluoromethoxy group act as electron-withdrawing substituents, activating the ring for attack by cyanide nucleophiles.
Reaction conditions typically involve:
For example, treating 2-(difluoromethoxy)naphthalene with KCN in DMF at 80°C produces the acetonitrile derivative in 65–75% yield. The mechanism proceeds through a Meisenheimer intermediate, where the nucleophile attacks the activated aromatic ring, followed by rearomatization upon leaving group expulsion.
| Condition | Parameter | Optimal Value |
|---|---|---|
| Nucleophile | KCN | 1.2 equiv |
| Catalyst | AlCl₃ | 10 mol% |
| Temperature | – | 80°C |
| Solvent | DMF | – |
Solvent choice critically influences both regioselectivity and reaction efficiency in multi-step syntheses. For instance, acetonitrile enhances fluorination selectivity by stabilizing charged intermediates through its high dielectric constant (ε = 37.5), whereas DMF optimizes NAS by solubilizing ionic species and facilitating nucleophile activation.
Comparative studies reveal:
A representative synthesis pathway involves:
The mesolytic cleavage of alkoxyamine-derived intermediates plays a pivotal role in generating carbocation and radical species during reactions involving 2-(Difluoromethoxy)naphthalene-5-acetonitrile. Studies on analogous alkoxyamine systems reveal that electron transfer between a photoredox catalyst and a substrate generates a radical cation with a weakened carbon-oxygen bond, enabling spontaneous cleavage to produce a carbocation and a stable nitroxyl radical (e.g., TEMPO- ) [2] [9]. For 2-(Difluoromethoxy)naphthalene-5-acetonitrile, the difluoromethoxy group (-OCF₂H) may similarly participate in mesolytic processes under photoredox conditions.
Key mechanistic insights include:
| Parameter | Value/Role | Relevance to 2-(Difluoromethoxy)naphthalene-5-acetonitrile |
|---|---|---|
| Bond Dissociation Energy (C–O) | ~25–30 kcal/mol [9] | Facilitates mesolytic cleavage under mild conditions. |
| Carbocation Stability | Enhanced by -CN and -OCF₂H groups | Enables diverse functionalization without side reactions. |
| Photocatalyst | Ru(bpy)₃²⁺, Ir(ppy)₃ | Drives single-electron transfer (SET) for radical formation. |
This pathway underscores the compound’s utility in synthesizing complex fluorinated architectures under catalytic, neutral conditions.
The nitrile group in 2-(Difluoromethoxy)naphthalene-5-acetonitrile participates in hydrogen-bonding interactions that stabilize Meisenheimer complexes during nucleophilic aromatic substitution (SₙAr) reactions. Research on nitroaniline derivatives demonstrates that hydrogen bonding between the amino group (-NH₂) and water molecules stabilizes tetrahedral intermediates, dramatically accelerating SₙAr rates in aqueous media [3]. By analogy, the acetonitrile moiety (-CH₂CN) in 2-(Difluoromethoxy)naphthalene-5-acetonitrile may engage in similar interactions.
Critical observations include:
For 2-(Difluoromethoxy)naphthalene-5-acetonitrile, these interactions could facilitate functionalization at the naphthalene ring’s electrophilic positions (e.g., C-1 or C-4), expanding its synthetic versatility.
Photoredox catalysis enables the radical difluoromethylation of 2-(Difluoromethoxy)naphthalene-5-acetonitrile using anhydride precursors such as chlorodifluoroacetic anhydride (CDFAA). This method leverages visible-light-driven single-electron transfer (SET) to generate gem-difluoroalkyl radicals, which subsequently add to the naphthalene core or its acetonitrile sidechain [5] [6].
Mechanistic highlights:
| Condition | Outcome | Yield Range |
|---|---|---|
| Aprotic solvent | γ-Lactams or γ-lactones via cyclization | 60–85% [5] |
| Protic solvent | Oxy-difluoromethylation products | 70–90% [10] |
This approach circumvents traditional harsh fluorination reagents, offering a mild route to diversify 2-(Difluoromethoxy)naphthalene-5-acetonitrile’s structure.
Density functional theory calculations have established sophisticated methodologies for investigating transition state geometries of 2-(Difluoromethoxy)naphthalene-5-acetonitrile and related naphthalene derivatives. Current computational protocols employ the B3LYP-D3 functional combined with appropriately polarized basis sets to accurately characterize transition state structures [1] [2]. The B3LYP-D3 methodology incorporates empirical dispersion corrections essential for properly describing weak intermolecular interactions that significantly influence transition state geometries in difluoromethoxy-containing systems [3].
Transition state optimization procedures for naphthalene-based compounds typically follow constrained optimization approaches, where relevant reaction coordinates are systematically scanned to locate approximate transition state geometries [4] [5]. For 2-(Difluoromethoxy)naphthalene-5-acetonitrile, critical transition states involve C-F bond breaking and reformation processes, acetonitrile substitution reactions, and aromatic electrophilic substitution mechanisms. Computational studies demonstrate that transition state geometries exhibit characteristic bond elongations ranging from 1.7 to 2.1 Ångström for partially formed or broken bonds, with significant geometric distortions from planarity in the naphthalene ring system [6].
| Computational Parameter | B3LYP-D3/6-311++G(d,p) | M06-2X/def2-TZVP | Reference |
|---|---|---|---|
| Transition State Bond Length (Å) | 1.89 ± 0.05 | 1.92 ± 0.04 | [7] [1] |
| Activation Energy (kcal/mol) | 24.3 ± 2.1 | 26.7 ± 1.8 | [6] [8] |
| Frequency Analysis (cm⁻¹) | 1 imaginary mode | 1 imaginary mode | [4] [9] |
| Optimization Convergence | 10⁻⁶ Hartree/Bohr | 10⁻⁶ Hartree/Bohr | [2] [10] |
The selection of appropriate basis sets proves crucial for accurately characterizing transition state geometries. Triple-zeta quality basis sets with polarization and diffuse functions, particularly def2-TZVP and 6-311++G(d,p), provide optimal balance between computational efficiency and accuracy for difluoromethoxy naphthalene systems [2] [11]. These basis sets adequately describe the electronic structure changes during bond formation and cleavage processes while properly accounting for the electronic effects of fluorine substituents [12].
Vibrational frequency analyses confirm true transition state character through identification of exactly one imaginary frequency corresponding to the reaction coordinate [10] [4]. For 2-(Difluoromethoxy)naphthalene-5-acetonitrile transition states, imaginary frequencies typically range from 400 to 800 cm⁻¹, depending on the specific reaction pathway and substituent effects [9] [13]. Intrinsic reaction coordinate calculations validate that these transition states connect appropriate reactant and product minima on the potential energy surface [5] [14].
Frontier molecular orbital analysis provides fundamental insights into the reactivity patterns of 2-(Difluoromethoxy)naphthalene-5-acetonitrile through examination of highest occupied molecular orbital and lowest unoccupied molecular orbital energies and distributions [15] [16]. The difluoromethoxy substituent significantly perturbs the electronic structure of the naphthalene core, leading to characteristic shifts in frontier orbital energies and spatial distributions that directly influence chemical reactivity [17] [18].
Computational investigations reveal that the difluoromethoxy group acts as an electron-withdrawing substituent, lowering both highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels compared to unsubstituted naphthalene [16] [19]. Time-dependent density functional theory calculations demonstrate that the lowest unoccupied molecular orbital energy decreases by approximately 0.3 to 0.5 eV upon difluoromethoxy substitution, enhancing the electrophilic character of the aromatic system [19] [20]. This electronic perturbation follows established trends observed in other fluorinated aromatic compounds where electronegative fluorine atoms withdraw electron density through inductive effects [2] [1].
| Electronic Property | 2-(Difluoromethoxy)naphthalene-5-acetonitrile | Naphthalene Reference | Energy Difference (eV) |
|---|---|---|---|
| HOMO Energy (eV) | -6.12 ± 0.05 | -5.89 ± 0.03 | -0.23 |
| LUMO Energy (eV) | -1.47 ± 0.04 | -1.18 ± 0.02 | -0.29 |
| HOMO-LUMO Gap (eV) | 4.65 ± 0.06 | 4.71 ± 0.04 | -0.06 |
| Ionization Potential (eV) | 6.12 ± 0.05 | 5.89 ± 0.03 | +0.23 |
The spatial distribution of frontier molecular orbitals in 2-(Difluoromethoxy)naphthalene-5-acetonitrile exhibits characteristic localization patterns that dictate regioselectivity in chemical reactions [15] [21]. The highest occupied molecular orbital demonstrates significant density at positions 1 and 4 of the naphthalene ring system, consistent with established electrophilic aromatic substitution patterns [15] [18]. Conversely, the lowest unoccupied molecular orbital shows enhanced density at positions adjacent to the difluoromethoxy substituent, facilitating nucleophilic attack at these sites [16] [22].
The acetonitrile substituent at the 5-position introduces additional electronic perturbations through its cyano group, which acts as a strong electron-withdrawing functionality [23] [24]. This dual electron-withdrawing effect from both difluoromethoxy and acetonitrile groups creates a synergistic influence on frontier orbital energies, further stabilizing both occupied and unoccupied molecular orbitals [8] [2]. Natural bond orbital analysis reveals significant charge transfer from the naphthalene π-system to both electron-withdrawing substituents, quantified at approximately 0.15 to 0.20 electrons per substituent [9] [1].
Reactivity indices derived from frontier molecular orbital energies, including global hardness, chemical potential, and electrophilicity index, provide quantitative measures of chemical reactivity [17] [8]. The calculated global hardness of 2.33 eV indicates moderate reactivity, while the electrophilicity index of 1.68 eV suggests enhanced electrophilic character compared to unsubstituted naphthalene [2] [1]. These parameters correlate well with experimental observations of increased reactivity toward nucleophilic reagents in difluoromethoxy-substituted aromatic systems [19] [20].
Conductor-like Polarizable Continuum Model approaches provide sophisticated methodology for investigating solvent effects on the electronic structure and reactivity of 2-(Difluoromethoxy)naphthalene-5-acetonitrile [25] [26]. The Conductor-like Polarizable Continuum Model treats the solvent as a polarizable dielectric continuum characterized by its static dielectric constant and optical dielectric constant, enabling accurate modeling of electrostatic solute-solvent interactions [27] [28].
For acetonitrile solvent environments, the Conductor-like Polarizable Continuum Model employs a static dielectric constant of 37.5 and optical dielectric constant of 1.81, reflecting the polar nature of this commonly used reaction medium [29] [30]. These parameters accurately reproduce the stabilization of polar and charged species that occur during reaction processes involving 2-(Difluoromethoxy)naphthalene-5-acetonitrile [26] [28]. The Conductor-like Polarizable Continuum Model formalism incorporates both equilibrium and non-equilibrium solvation effects, essential for properly describing excited states and transition state structures [25] [31].
| Solvent Parameter | Acetonitrile | Dichloromethane | Toluene | Water |
|---|---|---|---|---|
| Static Dielectric Constant | 37.5 | 8.9 | 2.4 | 78.4 |
| Optical Dielectric Constant | 1.81 | 2.02 | 2.24 | 1.78 |
| Dipole Moment (D) | 3.44 | 1.60 | 0.36 | 1.85 |
| Solvation Energy (kcal/mol) | -8.3 ± 0.5 | -5.2 ± 0.3 | -2.1 ± 0.2 | -12.7 ± 0.8 |
Computational investigations utilizing the Conductor-like Polarizable Continuum Model demonstrate significant solvent effects on the electronic properties of 2-(Difluoromethoxy)naphthalene-5-acetonitrile [32] [31]. Polar solvents such as acetonitrile and dimethyl sulfoxide preferentially stabilize charge-separated transition states and excited states, lowering activation energies for reactions involving charge transfer or ionic intermediates [25] [28]. The stabilization energy for charge-transfer excited states increases linearly with solvent polarity, following the relationship ΔΔG = -0.24 × (ε - 1)/(2ε + 1), where ε represents the static dielectric constant [19] [30].
The Conductor-like Polarizable Continuum Model accurately predicts solvatochromic shifts in electronic absorption spectra of difluoromethoxy naphthalene derivatives [19] [20]. Time-dependent density functional theory calculations combined with Conductor-like Polarizable Continuum Model show bathochromic shifts of 15 to 25 nanometers in polar solvents compared to gas-phase calculations, consistent with experimental observations [7] [20]. These shifts result from differential stabilization of ground and excited states, with charge-transfer excited states experiencing greater stabilization in polar media [32] [19].
Hybrid cluster-continuum approaches represent advanced methodologies that combine explicit solvent molecules with Conductor-like Polarizable Continuum Model treatment [26] [28]. For systems involving strong specific solute-solvent interactions, such as hydrogen bonding or coordination, these methods provide superior accuracy compared to pure continuum models [26] [27]. The cluster-continuum static approximation demonstrates particular effectiveness for acetonitrile solutions, improving solvation free energy predictions by 2 to 4 kcal/mol compared to standard Conductor-like Polarizable Continuum Model approaches [26] [28].